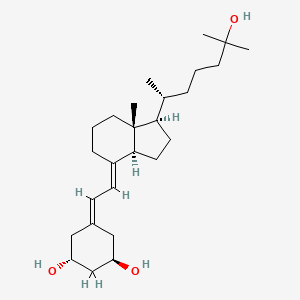
1,25-Dihydroxy-19-norvitamin D3
Vue d'ensemble
Description
1,25-Dihydroxy-19-norvitamin D3 is a form of vitamin D that has been modified and is often used in the assessment of vitamin D status, especially in patients with renal disease . It is also known as 1,25-Dihydroxy Vitamin D, 1,25-Dihydroxycholecalciferol, and Calcitriol .
Synthesis Analysis
The synthesis of 19-nor-vitamin D3 derivatives, including 1,25-Dihydroxy-19-norvitamin D3, has been a focus of research for many years . These derivatives have been synthesized to find analogs that can dissociate the beneficial antiproliferative effects from undesired calcemic effects . The synthetic strategies to obtain these derivatives have been described in various studies .Molecular Structure Analysis
The molecular structure of 1,25-Dihydroxy-19-norvitamin D3 is similar to that of vitamin D3, but it lacks the ring-A exocyclic methylene group (C19) . This modification increases the stability of the molecule .Chemical Reactions Analysis
The chemical reactions involving 1,25-Dihydroxy-19-norvitamin D3 have been studied. For example, the UV-induced photochemical reaction of 1α,25-dihydroxy-9-methylene-19-norvitamin D3 has been investigated .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,25-Dihydroxy-19-norvitamin D3 are similar to those of vitamin D3, but with some differences due to the structural modifications .Applications De Recherche Scientifique
Cancer Therapy
1,25-Dihydroxy-19-norvitamin D3, a form of vitamin D3, exhibits significant anti-proliferative activity against various cancer cells, including breast, colon, pancreatic, prostate, and liver cancer. It has been identified as a promising candidate for the treatment of these cancers. Research has focused on developing analogs of this compound that are less calcemic but retain potent anti-tumor activity. Among these, 2α- and 2β-(3-hydroxypropyl)-1α,25-dihydroxy-19-norvitamin D3 (MART-10 and MART-11) have shown exceptional promise in pre-clinical studies, particularly for the prevention and treatment of breast cancer (Matsumoto, Kittaka, & Chen, 2015).
Osteoporosis Treatment
A new analog of 1,25-dihydroxy vitamin D3, namely 2-methylene-22(E)-(24R)-22-dehydro-1α,24,25-trihydroxy-19-norvitamin D3 (WT-51), has been tested for its therapeutic potential in osteoporosis. This compound has shown to significantly increase bone mass and strength in ovariectomized (OVX) female rats without inducing bone resorption, making it an attractive option for postmenopausal osteoporosis treatment (Plum, Zella, Clagett-Dame, & DeLuca, 2020).
Synthetic Approaches and Biological Evaluation
Significant efforts have been dedicated to the synthesis and biological evaluation of various analogs of 1,25-dihydroxy-19-norvitamin D3. These include the synthesis of diastereomers, studies on their biological activities, and exploration of their potential therapeutic applications. The synthesis involves complex chemical processes, and the biological evaluations focus on their binding abilities, cell differentiating, and transcriptional activities (Usuda et al., 2016).
Potential in Immunomodulation
1,25-Dihydroxyvitamin D3 has been identified to play a significant role in immune responses. Studies suggest that 1,25-dihydroxy-19-norvitamin D3 analogs may be effective in prolonging allograft survival, indicating its potential use in preventing graft rejection. This reflects the compound's ability to modulate immune responses in therapeutic settings (Hullett et al., 1998).
Mécanisme D'action
The hormone 1α,25-Dihydroxyvitamin D3, of which 1,25-Dihydroxy-19-norvitamin D3 is an analog, classically regulates bone formation, calcium, and phosphate homeostasis . It also exerts non-classical effects in a wide variety of target tissues and cell types, such as inhibition of the proliferation and stimulation of the differentiation of normal and malignant cells .
Propriétés
IUPAC Name |
(1R,3R)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O3/c1-18(7-5-13-25(2,3)29)23-11-12-24-20(8-6-14-26(23,24)4)10-9-19-15-21(27)17-22(28)16-19/h9-10,18,21-24,27-29H,5-8,11-17H2,1-4H3/b20-10+/t18-,21-,22-,23-,24+,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKFBWEUIKKCWEW-WEZTXPJVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)(C)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,25-Dihydroxy-19-norvitamin D3 | |
CAS RN |
130447-37-9 | |
| Record name | 1,25-Dihydroxy-19-norvitamin D3 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130447379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 19-NOR-1.ALPHA.,25-DIHYDROXYVITAMIN D3 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K5ZM856PSA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




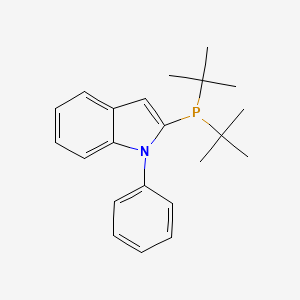
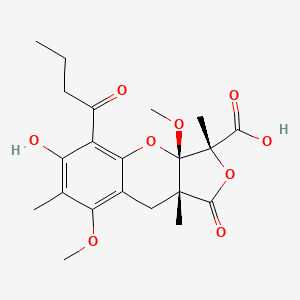
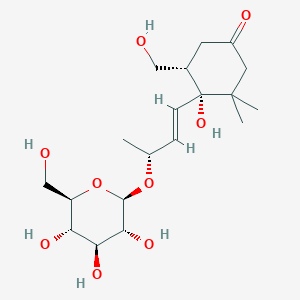
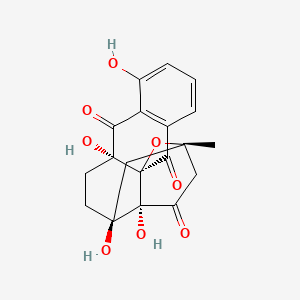
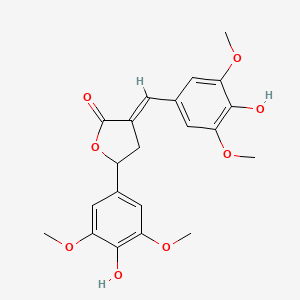
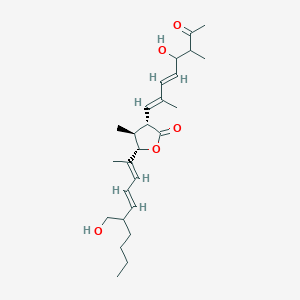

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-(2-nitrophenyl)cyclohexanecarboxamide](/img/structure/B1244573.png)
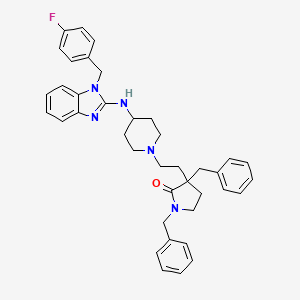
![(2E,4E)-5-[2-Methyl-2-(1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene-6-yl)cyclopropyl]-3-methyl-2,4-pentadienoic acid](/img/structure/B1244575.png)
![(5R)-5-[(1S)-1,2-dihydroxyethyl]-4-hydroxyoxolane-2,3-dione](/img/structure/B1244576.png)
![2-[(1-Amino-1-oxopropan-2-yl)thio]-3-butyl-4-oxo-7-quinazolinecarboxylic acid methyl ester](/img/structure/B1244577.png)
